molecular formula C12H14N2O3 B1391780 Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 1246738-25-9

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B1391780
M. Wt: 234.25 g/mol
InChI Key: RBASCXJWLKUEPY-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (Methyl 1,3-DMQX) is a synthetic compound that has been used in a variety of scientific experiments, including those related to drug discovery, tissue engineering, and biochemistry. It has been shown to have a wide range of biochemical and physiological effects, and its ability to act as a prodrug has made it a popular tool in the laboratory.

Scientific Research Applications

1. Biological and Pharmacological Studies Quinoxaline derivatives have been studied for their diverse pharmacological and biological properties . They have shown potential in various fields such as:

  • Antimicrobial Activity : Quinoxaline derivatives have been found to exhibit antimicrobial properties .
  • Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
  • Hypoglycemic, Anti-Glaucoma Activity : Certain quinoxaline derivatives have demonstrated hypoglycemic and anti-glaucoma activities .
  • Antiviral Activity : Quinoxaline derivatives have been studied for their potential antiviral properties .
  • Cytotoxic with Anticancer, Antitumor Activity : Some quinoxaline derivatives have shown cytotoxic effects, with potential applications in cancer and tumor treatment .
  • Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have also been studied for their anti-inflammatory and analgesic properties .

2. Antithrombotic Activity Some quinoxaline derivatives have shown antithrombotic activities .

3. Anti-HIV Agents Quinoxaline derivatives have been studied for their potential as anti-HIV agents .

4. Antifungal Activity Quinoxaline derivatives have been studied for their potential as antifungal agents .

5. Antitubercular Activity Some quinoxaline derivatives have shown antitubercular activities .

6. Analgesic Activity Quinoxaline derivatives have also been studied for their analgesic properties .

properties

IUPAC Name

methyl 1,3-dimethyl-2-oxo-3,4-dihydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-11(15)14(2)10-5-4-8(12(16)17-3)6-9(10)13-7/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBASCXJWLKUEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(N1)C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS RN

1246738-25-9
Record name Methyl 1,2,3,4-tetrahydro-1,3-dimethyl-2-oxo-6-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246738-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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